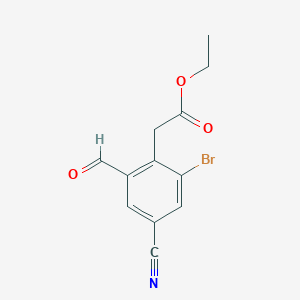
Ethyl 2-bromo-4-cyano-6-formylphenylacetate
Übersicht
Beschreibung
Ethyl 2-bromo-4-cyano-6-formylphenylacetate is a chemical compound with the molecular formula C12H10BrNO3. It is known for its unique structural properties, which make it valuable in various scientific research applications. This compound is characterized by the presence of bromine, cyano, and formyl functional groups attached to a phenyl ring, along with an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-cyano-6-formylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-4-cyano-6-formylphenylacetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are often employed.
Major Products Formed
Oxidation: Ethyl 2-bromo-4-cyano-6-carboxyphenylacetate.
Reduction: Ethyl 2-bromo-4-aminomethyl-6-formylphenylacetate.
Substitution: Ethyl 2-azido-4-cyano-6-formylphenylacetate or Ethyl 2-thiocyanato-4-cyano-6-formylphenylacetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-4-cyano-6-formylphenylacetate is used in various scientific research fields due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 2-bromo-4-cyano-6-formylphenylacetate exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the formyl group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-bromo-4-cyano-6-methylphenylacetate
- Ethyl 2-bromo-4-cyano-6-hydroxyphenylacetate
- Ethyl 2-bromo-4-cyano-6-nitrophenylacetate
Uniqueness
Ethyl 2-bromo-4-cyano-6-formylphenylacetate is unique due to the presence of the formyl group, which provides additional reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in medicinal chemistry and biochemical research.
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromo-4-cyano-6-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-10-9(7-15)3-8(6-14)4-11(10)13/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDOGZMRDBTPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















